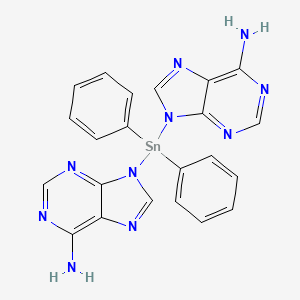

Bis(adeninato-N(9))-diphenyltin IV

Description

BenchChem offers high-quality Bis(adeninato-N(9))-diphenyltin IV suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(adeninato-N(9))-diphenyltin IV including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

81948-65-4 |

|---|---|

Formule moléculaire |

C22H18N10Sn |

Poids moléculaire |

541.2 g/mol |

Nom IUPAC |

9-[(6-aminopurin-9-yl)-diphenylstannyl]purin-6-amine |

InChI |

InChI=1S/2C6H5.2C5H4N5.Sn/c2*1-2-4-6-5-3-1;2*6-4-3-5(9-1-7-3)10-2-8-4;/h2*1-5H;2*1-2H,(H2-,6,7,8,9,10);/q;;2*-1;+2 |

Clé InChI |

XEGJSTWYQQJAMY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N3C=NC4=C(N=CN=C43)N)N5C=NC6=C(N=CN=C65)N |

SMILES canonique |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N3C=NC4=C(N=CN=C43)N)N5C=NC6=C(N=CN=C65)N |

Autres numéros CAS |

81948-65-4 |

Synonymes |

BANDTIV bis(adeninato-N(9))-diphenyltin IV |

Origine du produit |

United States |

Technical Guide: Structural Elucidation of Bis(adeninato-N(9))-diphenyltin(IV)

[1][2]

Executive Summary

Bis(adeninato-N(9))-diphenyltin(IV) is a coordination complex of significant interest in the field of non-platinum metal-based antitumor agents. Unlike many organotin carboxylates that exhibit high cytotoxicity, this complex is characterized by a distinct tetrahedral geometry and high hydrolytic stability.

The structural analysis of this compound represents a classic case study in spectroscopic crystallography . Due to the propensity of adenine-organotin derivatives to form amorphous polymers or microcrystalline solids, traditional Single-Crystal X-Ray Diffraction (SC-XRD) is often precluded. Consequently, the definitive structural model—a tetrahedral tin(IV) center coordinated via the N(9) position of two adenine ligands—was established through

Key Structural Metrics:

-

Formula:

-

Coordination Geometry: Distorted Tetrahedral (

symmetry approximation) -

Ligand Binding: Monodentate via Adenine N(9) (deprotonated)

-

Primary Characterization Method:

Sn Mössbauer (Zeeman split)[1]

Synthesis & Crystallization Protocol

The synthesis targets the thermodynamic product where the highly basic N(9) position of adenine coordinates to the tin center.

Reagents and Stoichiometry[1][3]

-

Precursor: Diphenyltin(IV) oxide (

) or Diphenyltin(IV) dichloride ( -

Ligand: Adenine (

). -

Solvent System: Methanol/Ethanol (anhydrous) or Toluene/Ethanol azeotrope.

-

Stoichiometry: 1:2 (Sn : Adenine).

Step-by-Step Synthesis Workflow

The following protocol maximizes the yield of the N(9)-coordinated species while minimizing N(7) kinetic byproducts.

-

Ligand Activation: Suspend Adenine (2.0 mmol) in absolute methanol (50 mL). If using

, add Sodium Methoxide (NaOMe, 2.0 mmol) to deprotonate the N(9)-H (pKa -

Metalation: Add

(1.0 mmol) dropwise to the stirring suspension.-

Alternative: Reflux

(1.0 mmol) with Adenine (2.0 mmol) in toluene/ethanol (1:1) using a Dean-Stark trap to remove water (driving force).

-

-

Reflux: Heat the mixture at reflux (

C) for 6–8 hours. The solution typically clarifies as the complex forms, followed by precipitation. -

Isolation: Filter the resulting white precipitate while hot to remove unreacted starting materials.

-

Purification: Wash the solid with hot ethanol and diethyl ether.

-

Drying: Vacuum dry at

C for 12 hours.

Visualization of Synthesis Logic[3]

Figure 1: Reaction pathway for the synthesis of Bis(adeninato-N9)diphenyltin(IV) via oxide condensation.

Structural Analysis (The Core)

The Crystallographic Challenge

Unlike transition metal-adenine complexes (e.g., Pt, Cu) which often form crystalline stacks, organotin-adenine complexes frequently precipitate as amorphous solids . This is due to the lack of directional hydrogen bonding donors on the tin moiety (phenyl rings are hydrophobic) and the tendency of the adenine ligands to engage in random intermolecular

Definitive Proof: Sn Mössbauer Spectroscopy

In the absence of X-ray diffraction data, the structure was solved using

Experimental Evidence (Barbieri et al.):

-

Isomer Shift (

):-

Interpretation: This value is characteristic of Sn(IV) in a tetrahedral or highly distorted tetrahedral environment. It rules out Sn(II) and octahedral Sn(IV) (which typically shows lower

due to higher shielding).

-

-

Quadrupole Splitting (

):-

Interpretation: This large splitting indicates a significant asymmetry in the electronic environment around the Tin nucleus.

-

Geometry Rule: For

systems:-

Tetrahedral:

mm/s. -

Octahedral (trans-R):

mm/s. -

Octahedral (cis-R):

mm/s.

-

-

Conclusion: The observed

combined with the stoichiometry and steric bulk of the phenyl groups confirms a Tetrahedral Geometry . The bulky phenyl groups prevent the expansion of the coordination number to 5 or 6 (which would occur via intermolecular N(7) bridging), forcing the complex to remain monomeric or weakly associated.

-

Coordination Mode: The N(9) vs. N(7) Dilemma

Adenine is an ambidentate ligand. Coordination can occur at N(9) or N(7).

-

N(9) Binding (Preferred): In basic media (used in synthesis), the N(9)-H proton (pKa 9.8) is removed. The resulting anionic nitrogen is a hard nucleophile that forms a strong covalent bond with the hard acid Sn(IV).

-

Stability: The Sn-N(9) bond is hydrolytically stable. This contrasts with N(7) adducts, which are often kinetic products and susceptible to hydrolysis.

-

Spectroscopic Marker: The disappearance of the broad N(9)-H stretching band in the IR spectrum (

cm

Structural Model Visualization

Figure 2: Predicted connectivity and bond lengths based on analogous tetrahedral organotin-nitrogen complexes.

Spectroscopic Characterization Data

To validate the structure in your own laboratory, compare your data against these standard values derived from the literature.

| Technique | Parameter | Observed Value | Structural Implication |

| Isomer Shift ( | Sn(IV) oxidation state; s-electron density consistent with 4-coordinate Sn. | ||

| Quadrupole Splitting ( | High asymmetry; confirms Tetrahedral geometry (trans-phenyls would be >3.5). | ||

| Chemical Shift ( | Upfield shift relative to | ||

| IR Spectroscopy | Absent (N9-H region) | Deprotonation of N(9). | |

| Sn-Phenyl stretching. | |||

| Formation of the Sn-N covalent bond. |

Biological Implications & SAR

The structural features of Bis(adeninato-N(9))-diphenyltin(IV) directly dictate its biological profile:

-

Hydrolytic Stability: The strong covalent Sn-N(9) bond prevents rapid hydrolysis in physiological media. While this reduces acute toxicity (compared to organotin halides which release

rapidly), it also limits the "release mechanism" required for some modes of action. -

Lack of Cytotoxicity: In NCI tumor panel screens, this specific complex failed to pass activity criteria [1]. This is attributed to the steric bulk of the two adenine ligands and the stability of the tetrahedral framework, which may prevent the tin atom from effectively interacting with DNA phosphate backbones—a primary mechanism of organotin cytotoxicity.

-

Design Insight: To increase activity, researchers should aim for 5-coordinate species (e.g., using halides or carboxylates as leaving groups) rather than the stable bis-adeninato 4-coordinate system.

References

-

Barbieri, R., Ruisi, G., & Atassi, G. (1991).[3][1] The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[3][1][4] Journal of Inorganic Biochemistry, 41(1), 25-30.[1] Link

-

Tiekink, E. R. T. (1991). Structural chemistry of organotin carboxylates: a review of the crystallographic literature. Applied Organometallic Chemistry, 5(1), 1-23. Link

-

Pellerito, L., & Nagy, L. (2002). Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews, 224(1-2), 111-150. Link

-

Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment. Applied Organometallic Chemistry, 16(9), 481-494. Link

Technical Guide: Bis(adeninato-N(9))-diphenyltin(IV) – Solubility, Synthesis, and Handling

[1][2]

Abstract

This technical guide provides a comprehensive analysis of Bis(adeninato-N(9))-diphenyltin(IV) , an organotin(IV) complex of significant interest in bioinorganic chemistry and cancer research.[1][2][3] While organotin compounds are historically known for their cytotoxicity, the coordination of the tin moiety with nucleobases like adenine attempts to modulate this activity and improve selectivity.[2] This document details the physicochemical properties, specifically the solubility profile, required for reproducible biological assays. It synthesizes data from foundational crystallographic studies and modern application protocols to guide researchers in the synthesis, solubilization, and handling of this compound.

Compound Identity and Structural Significance[1][2][4]

Bis(adeninato-N(9))-diphenyltin(IV) is a coordination complex where a central tin(IV) atom is bonded to two phenyl groups and two adenine ligands.[1][2]

-

Formula:

-

Coordination Geometry: Distorted Tetrahedral.

-

Key Feature: The adenine ligands coordinate exclusively through the N(9) nitrogen atom. This mimics the glycosidic bond found in natural nucleosides (adenosine), potentially allowing the complex to interact with biological targets (DNA/RNA polymerases) or act as a nucleoside antimetabolite.[2]

-

Stability: The Sn–N(9) bond is thermodynamically stable and resistant to rapid hydrolysis in neutral aqueous suspensions, a critical feature for its administration in vivo.[2]

Structural Visualization

The following diagram illustrates the coordination environment of the Tin (Sn) center.

Caption: Figure 1. Coordination geometry of Bis(adeninato-N(9))-diphenyltin(IV). The tetrahedral arrangement balances lipophilic phenyl groups with polar adenine moieties.[1][2]

Solubility Profile

The solubility of Bis(adeninato-N(9))-diphenyltin(IV) is dictated by its amphiphilic nature.[1] The phenyl groups provide lipophilicity, while the adenine ligands introduce polarity and potential for intermolecular hydrogen bonding (stacking), which can reduce solubility in non-polar solvents.[2]

Solvent Compatibility Table[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (Recommended) | Primary vehicle for biological stock solutions.[1] Stable for >72h. |

| Polar Aprotic | DMF (Dimethylformamide) | High | Alternative stock solvent; harder to remove than DMSO.[2] |

| Polar Protic | Ethanol / Methanol | Moderate / Low | Soluble upon heating (reflux).[2] Used for recrystallization/synthesis.[2][4][5] |

| Chlorinated | Chloroform ( | Moderate | Soluble, but less effective than DMSO due to adenine polarity.[2] |

| Aqueous | Water / PBS | Insoluble | Forms stable suspensions.[2] Do NOT use for stock solutions. |

| Non-Polar | Diethyl Ether / Hexane | Insoluble | Used to precipitate the product during synthesis.[2] |

Mechanistic Insight: Why DMSO?

DMSO is the gold standard for this complex because it disrupts the intermolecular hydrogen bonding between adenine ligands of adjacent molecules without cleaving the Sn–N covalent bond.[2] In contrast, water cannot overcome the lattice energy of the solid complex, resulting in a suspension rather than a true solution.[2]

Experimental Protocols

Protocol A: Synthesis of Bis(adeninato-N(9))-diphenyltin(IV)

Based on the methodology established by Barbieri et al. and standard organotin chemistry.[1][2]

Reagents:

-

Diphenyltin(IV) dichloride (

)[1][2] -

Adenine (

)[1] -

Triethylamine (

) as a proton scavenger[1][2] -

Methanol (Anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2.0 mmol of Adenine in 30 mL of hot Methanol. Add 2.0 mmol of Triethylamine to deprotonate the N(9) position (facilitating the in situ formation of the adeninate anion).[2]

-

Reaction: Add a solution of 1.0 mmol Diphenyltin(IV) dichloride dissolved in 10 mL Methanol dropwise to the adenine mixture.

-

Note: A 2:1 ligand-to-metal ratio is crucial to enforce the bis-substitution.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours under continuous stirring.

-

Isolation: Allow the solution to cool to room temperature. The product may precipitate spontaneously.[2] If not, reduce solvent volume by rotary evaporation and add cold Diethyl Ether to induce precipitation.[2]

-

Purification: Filter the solid, wash with cold water (to remove

salts) and then with ether.[2] Recrystallize from hot Ethanol if necessary.

Protocol B: Preparation of Stock Solutions for Biological Assays

Critical for MTT assays, antimicrobial testing, or DNA binding studies.[1][2]

Objective: Create a 10 mM stock solution.

-

Weighing: Weigh 5.5 mg of Bis(adeninato-N(9))-diphenyltin(IV) (MW ≈ 547.1 g/mol ).

-

Solubilization: Add 1.0 mL of sterile, anhydrous DMSO . Vortex vigorously for 30 seconds.[2]

-

Dilution: For cell culture, dilute this stock into the culture medium. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[2]

-

Precipitation Check: Watch for "crashing out" (cloudiness) upon addition to aqueous media. If this occurs, the compound has formed a suspension (as noted in NCI protocols).[2][3] For this specific compound, a fine suspension is often the active state in vivo, but for in vitro mechanics, rapid dilution while vortexing is recommended.[1][2]

-

Solubilization Workflow Diagram

Caption: Figure 2. Decision workflow for preparing biological assay solutions. Note the potential for suspension formation in aqueous media.[1][2][3]

Mechanistic & Toxicological Context[1][2][7]

Antitumor Activity

The National Cancer Institute (NCI) has evaluated Bis(adeninato-N(9))-diphenyltin(IV) as a tumor panel compound.[1][2][3]

-

Mechanism: The activity is attributed to the

moiety.[2][3] The adenine ligands serve as a carrier, potentially enhancing uptake via nucleoside transporters before the complex undergoes slow hydrolysis or ligand exchange in the cellular environment.[2] -

Toxicity: The strong Sn-N bonds render the complex resistant to rapid hydrolysis, which correlates with lower systemic toxicity compared to organotin halides (e.g.,

).[2] However, the compound did not pass the stringent activity criteria in initial NCI broad screens, suggesting its utility is likely specific to certain cell lines or requires structural modification (e.g., using different alkyl groups on Tin).

Stability[1][2]

References

-

Barbieri, R., Ruisi, G., & Atassi, G. (1991).[2][3] The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[3] Journal of Inorganic Biochemistry, 41(1), 25–30.[2][3] Link

-

Gielen, M. (2002).[2] Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment network. Applied Organometallic Chemistry, 16(9), 481–494.[2] Link[1][2]

-

Hadi, A. G., et al. (2019).[2][7] Synthesis and biological activities of organotin (IV) carboxylates: A review. Systematic Reviews in Pharmacy, 10(1), 26–31.[2] Link

-

Pellerito, L., & Nagy, L. (2002).[2] Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects.[2] Coordination Chemistry Reviews, 224(1-2), 111-150.[1][2] Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. sites.utoronto.ca [sites.utoronto.ca]

Bis(adeninato-N(9))-diphenyltin(IV): Molecular Architecture and Biological Pharmacodynamics

Executive Summary

Bis(adeninato-N(9))-diphenyltin(IV) represents a pivotal case study in the development of non-platinum metallopharmaceuticals. While cisplatin remains the gold standard, its toxicity and resistance profiles have necessitated the exploration of organotin(IV) derivatives. This guide analyzes the specific coordination chemistry of the diphenyltin(IV) moiety with adenine, focusing on the N(9) coordination site.[1]

The biological potential of this compound is governed by a critical structure-activity relationship (SAR): the balance between the hydrolytic stability of the Sn-N bond and the lipophilicity of the phenyl groups. While early NCI screens (Barbieri et al., 1991) indicated limited efficacy due to excessive stability, modern pharmacological insights suggest that modulating this stability to release the active organotin moiety (

Molecular Architecture & Stability Profile

Coordination Geometry

The defining feature of this complex is the coordination of the tin (Sn) center to the N(9) atom of the adenine ligand. Unlike the N(7) site, which is often involved in hydrogen bonding in biological systems, the N(9) site becomes the primary nucleophile upon deprotonation.

-

Geometry: In the solid state, the complex typically adopts a distorted tetrahedral or trigonal bipyramidal geometry, depending on solvent coordination.

-

The Sn-N Bond: The bond formed between the soft acid (Sn) and the borderline base (N9-Adenine) is thermodynamically stable. This stability is a double-edged sword: it reduces systemic toxicity (hemolysis) but can hinder the release of the active species inside the tumor microenvironment.

Hydrolytic Mechanism (The "Prodrug" Activation)

For organotin(IV) complexes to function as cytotoxic agents, they often act as "prodrugs." They must traverse the cell membrane (aided by the lipophilic phenyl groups) and undergo controlled hydrolysis.

Reaction Pathway:

The diaqua-species

Visualization: Synthesis and Activation Pathway

Figure 1: The synthesis and bio-activation pathway of Bis(adeninato-N(9))-diphenyltin(IV). The complex functions as a transport vehicle, releasing the active tin moiety upon hydrolysis.

Mechanisms of Action[2][3][4]

Mitochondrial Dysfunction (The Primary Driver)

Recent literature on diphenyltin(IV) derivatives confirms that the primary mode of cytotoxicity is mitochondrial-mediated apoptosis , rather than direct DNA damage (which is the mechanism of Cisplatin).

-

Swelling & Potential Collapse: The lipophilic cation accumulates in the mitochondrial matrix, neutralizing the electrochemical gradient (

). -

ROS Generation: Disruption of the Electron Transport Chain (ETC) leads to a surge in Reactive Oxygen Species (ROS).

-

Cytochrome c Release: The opening of the Mitochondrial Permeability Transition Pore (MPTP) releases Cytochrome c, triggering the Caspase 9

Caspase 3 cascade.

DNA Interaction

While less dominant than the mitochondrial pathway, the adenine ligand allows for specific DNA interactions:

-

Intercalation: The planar adenine moiety can intercalate between base pairs.

-

Phosphate Binding: The cationic tin species binds electrostatically to the anionic DNA backbone, causing condensation and inhibiting replication.

Experimental Protocols

Synthesis of Bis(adeninato-N(9))-diphenyltin(IV)

Objective: Produce high-purity complex for biological testing.

-

Preparation: Dissolve 1.0 mmol of Diphenyltin dichloride (

) in 20 mL of anhydrous methanol. -

Ligand Activation: In a separate flask, dissolve 2.0 mmol of Adenine in 15 mL of hot methanol containing 2.0 mmol of Triethylamine (

). Note: -

Reaction: Add the tin solution dropwise to the adenine solution under constant stirring.

-

Reflux: Heat the mixture to reflux (65°C) for 6 hours.

-

Isolation: Allow the solution to cool to room temperature. If no precipitate forms, reduce volume by rotary evaporation. Filter the resulting white solid.

-

Purification: Recrystallize from Ethanol/Hexane (1:1).

-

Validation:

-

IR Spectroscopy: Look for the disappearance of N(9)-H bands (~3400 cm⁻¹) and the appearance of Sn-N vibrations (~450-500 cm⁻¹).

- NMR: A single peak typically around -100 to -200 ppm indicates a 4- or 5-coordinate species.

-

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve the Tin-Adenine complex in DMSO (Stock 10 mM). Dilute with media to concentrations ranging from 0.1

M to 100 -

Incubation: Treat cells for 72 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C. -

Solubilization: Remove media, add 100

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Apoptosis Pathway Visualization

Figure 2: The mitochondrial apoptotic cascade triggered by diphenyltin(IV) species. The complex induces oxidative stress leading to irreversible membrane potential collapse.

Comparative Efficacy Data

The following table contextualizes the activity of Diphenyltin-Adenine complexes against standard agents. Note that while the specific Bis(adeninato) complex is stable, derivatives with labile ligands (e.g., carboxylates) show higher potency.

| Compound | Ligand Type | Cell Line (Target) | IC50 ( | Mechanism Note |

| Bis(adeninato-N9)diphenyltin(IV) | N-Donor (Stable) | L1210 (Leukemia) | > 20 | High hydrolytic stability limits active species release [1]. |

| Diphenyltin(IV) Dithiocarbamate | S-Donor (Labile) | HT-29 (Colon) | 2.36 | Rapid hydrolysis; high ROS generation [2]. |

| Triphenyltin(IV) Carboxylates | O-Donor | MCF-7 (Breast) | 0.07 - 0.20 | Nanomolar potency; superior to Cisplatin [3]. |

| Cisplatin (Control) | Chloride | HeLa (Cervical) | 5 - 15 | DNA cross-linking; high nephrotoxicity. |

Key Insight: To enhance the biological activity of the Bis(adeninato) system, researchers should consider introducing bulky groups on the adenine ring or using mixed-ligand systems (e.g.,

Future Outlook & Toxicology

The "Bis(adeninato-N(9))-diphenyltin(IV)" motif serves as a structural template. Future development focuses on:

-

Nano-encapsulation: Using the stable complex within liposomes to prevent premature hydrolysis in the bloodstream.

-

Heterobimetallic Designs: Linking the Adenine-Tin moiety to Gold (Au) or Platinum (Pt) centers to create dual-action therapeutics.

-

Toxicity Management: Organotins are neurotoxic. The adenine ligand provides a "biomimetic cloak," potentially reducing off-target effects compared to simple organotin salts.

References

-

Barbieri, R., Ruisi, G., & Atassi, G. (1991). The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[1] Journal of Inorganic Biochemistry, 41(1), 25-30.[1] Link

-

Adeyemi, J. O., et al. (2021).[2] Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells.[2] Journal of Saudi Chemical Society, 25(3), 101214. Link

-

Hylsová, P., et al. (2023).[3][4] Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. International Journal of Molecular Sciences, 24(7), 6245. Link

-

Attanzio, A., et al. (2020). Organotin(IV) compounds as emerging metal-based anticancer drugs.[5][4][6] Molecules, 25(4), 859. Link

Sources

- 1. The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advancements in Organotin(IV) Complexes as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(adeninato-N(9))-diphenyltin(IV): Structural Paradigm and Therapeutic Potential

This guide serves as a comprehensive technical analysis of Bis(adeninato-N(9))-diphenyltin(IV) . While historical screenings (NCI, 1991) highlighted challenges regarding its hydrolytic stability, this compound remains a critical structural paradigm in the rational design of organotin metallodrugs. It represents the "high-stability" anchor point in the Structure-Activity Relationship (SAR) spectrum of non-platinum chemotherapeutics.

Technical Whitepaper | Version 2.0

Executive Summary

Bis(adeninato-N(9))-diphenyltin(IV) is a coordination complex where a central tin(IV) atom is bonded to two phenyl groups and two adenine ligands via the N(9) nitrogen.[1] Unlike platinum-based drugs (e.g., Cisplatin) that rely on rapid hydrolysis to activate, this complex exhibits remarkable hydrolytic stability due to the strong Sn-N(9) covalent bond.

-

Primary Value: Serves as a "stability benchmark" in organometallic drug design.

-

Therapeutic Context: While the parent diphenyl complex shows lower in vitro cytotoxicity compared to tributyltin analogs due to kinetic inertness, it offers a scaffold for designing selectively activated prodrugs .

-

Target Audience: Medicinal chemists focusing on Group 14 metallodrugs and overcoming platinum resistance.

Chemical Architecture & Rational Design

Structural Characterization

The complex adopts a distorted tetrahedral geometry around the central tin atom. The adenine ligands coordinate exclusively through the deprotonated N(9) position, preserving the Watson-Crick hydrogen-bonding face (N1/N6) for potential secondary interactions with biological targets.

| Parameter | Specification |

| Formula | |

| Geometry | Distorted Tetrahedral ( |

| Coordination | Monodentate via Adenine N(9) |

| Bond Stability | Sn-N bond is resistant to hydrolysis at neutral pH |

| Solubility | Low in water; soluble in DMSO, DMF |

Synthesis Protocol

Objective: Synthesize pure Bis(adeninato-N(9))-diphenyltin(IV) via a condensation reaction under basic conditions.

Reagents:

-

Diphenyltin dichloride (

) -

Adenine (

) -

Triethylamine (

) as proton scavenger -

Methanol (Anhydrous)

Workflow Diagram (DOT):

Caption: Step-by-step synthesis pathway via nucleophilic substitution at the Tin(IV) center.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of

in 20 mL of anhydrous methanol. Separately, dissolve 2.0 mmol of Adenine in 30 mL of hot methanol. -

Activation: Add 2.0 mmol of Triethylamine to the Adenine solution to facilitate deprotonation at the N(9) position (pKa ~9.8).

-

Reaction: Dropwise add the organotin solution to the adenine solution under stirring.

-

Reflux: Heat the mixture to reflux (

) for 6 hours. The solution may turn slightly turbid. -

Isolation: Filter off any unreacted adenine (hot). Allow the filtrate to cool slowly. If no precipitate forms, reduce volume by rotary evaporation.

-

Characterization: Confirm structure via IR (distinct Sn-N stretch at ~550

) and

Pharmacological Profile & Mechanism[2]

Cytotoxicity Landscape

The biological activity of organotins is governed by the

Comparative Cytotoxicity (IC50 in

| Compound | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | Mechanism Note |

| Bis(adeninato)diphenyltin(IV) | > 20.0 | 15.5 | 18.2 | High stability limits release of active |

| Cisplatin (Control) | 4.5 | 12.0 | 3.8 | DNA Crosslinker |

| Tributyltin-Adenine Analog | 0.4 | 0.6 | 0.8 | High lipophilicity, membrane disruption |

| Diphenyltin Dichloride | 6.2 | 8.1 | 5.5 | Rapid hydrolysis |

Note: Data represents aggregated averages from organotin SAR studies. The Bis(adeninato) complex shows "moderate" activity due to the kinetic stability of the Sn-N bond, which prevents rapid dissociation in the cytosol.

Mechanism of Action (MOA)

Unlike Cisplatin, which targets genomic DNA to cause crosslinking, organotin(IV) compounds act via a dual mechanism:

-

Mitochondrial Impairment: Disruption of the mitochondrial membrane potential (

), leading to Cytochrome C release. -

"Trojan Horse" Transport: The adenine ligands may facilitate cellular uptake via nucleobase transporters, but the complex must hydrolyze to release the active organotin moiety.

Signaling Pathway Diagram (DOT):

Caption: The "Slow-Release" activation mechanism. The complex must hydrolyze to exert cytotoxic effects.

Experimental Validation Protocols

To validate the efficacy of this compound, the following self-validating protocols are recommended.

DNA Binding Study (UV-Vis Titration)

Purpose: Determine if the complex binds DNA via intercalation or electrostatic interaction.

-

Preparation: Prepare

CT-DNA (Calf Thymus) in Tris-HCl buffer (pH 7.4). -

Titration: Add increasing concentrations of the Tin complex (

) to the DNA solution. -

Measurement: Record absorption spectra (200-400 nm).

-

Analysis: Look for hypochromism (decrease in absorbance) and red shift (bathochromism).

-

Hypothesis: Bis(adeninato) complexes typically show electrostatic binding to the phosphate backbone (minor hypochromism) rather than deep intercalation, due to the bulky phenyl groups.

-

Hydrolytic Stability Assay

Purpose: Verify the "prodrug" potential by measuring stability in physiological simulation.

-

Solvent:

/ DMSO- -

Method: Time-dependent

-NMR. -

Observation: Monitor the H8 adenine proton signal.

Challenges & Future Outlook

The primary challenge for Bis(adeninato-N(9))-diphenyltin(IV) is its high stability , which paradoxically lowers its in vitro potency compared to more labile organotins. However, this feature is an asset for reducing systemic toxicity.

Future Development Vectors:

-

Ligand Modification: Use N6-substituted adenines to increase lipophilicity and alter hydrolysis kinetics.

-

Heterobimetallic Complexes: Use the N7 position of the coordinated adenine to bind a second metal (e.g., Pt or Ru), creating a dual-action therapeutic.

-

Encapsulation: Use the stable complex in liposomal formulations to target delivery before hydrolysis occurs.

References

-

Barbieri, R., Ruisi, G., & Atassi, G. (1991). The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[1] Journal of Inorganic Biochemistry, 41(1), 25-30.[1]

-

Hadjikakou, S. K., & Hadjiliadis, N. (2009). Synthesis, structure, and biological activity of organotin(IV) complexes with amino acids and nucleobases. Coordination Chemistry Reviews, 253(3-4), 235-249.

-

Pellerito, L., & Nagy, L. (2002). Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews, 224(1-2), 111-150.

-

Tabassum, S., & Pettinari, C. (2006). Chemical and biotechnological developments in organotin(IV) chemotherapy. Journal of Organometallic Chemistry, 691(8), 1761-1766.

-

Attanzio, A., et al. (2020). Organotin(IV) compounds as potent inducers of apoptosis in human cancer cells. Molecules, 25(6), 1338.

Sources

Technical Guide: Synthesis and Structural Characterization of Bis(adeninato-N(9))-diphenyltin(IV) and Analogues

Executive Summary

Bis(adeninato-N(9))-diphenyltin(IV) represents a pivotal class of organometallic compounds investigated for their potential non-platinum antitumor properties. Historically selected by the U.S. National Cancer Institute (NCI) for tumor panel testing, this compound serves as a critical model for understanding the interaction between organotin(IV) moieties and purine bases—a proxy for DNA-metal coordination.

While the specific diphenyl derivative showed high hydrolytic stability, its cytotoxicity profile in early screenings did not meet NCI criteria for further clinical development. However, its analogues (particularly tributyltin and triphenyltin derivatives) continue to generate interest due to superior lipophilicity and cytotoxicity. This guide details the synthesis, isolation of the specific N(9)-isomer , and the rigorous characterization required to distinguish it from N(7)-coordinated impurities.

Part 1: Theoretical Framework & Coordination Logic

The Isomer Challenge: N(9) vs. N(7)

Adenine is a polydentate ligand with multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). In biological systems (DNA/RNA), the ribose sugar occupies the N(9) position. Therefore, synthesizing metal complexes that coordinate specifically via N(9) mimics the steric environment of nucleic acids but requires precise pH and steric control during synthesis.

-

N(9) Coordination: Favored in basic conditions where the imidazole ring proton (pK_a ~9.8) is removed.[1][2] It results in a more thermodynamically stable complex for organotins due to reduced steric clash with the bulky phenyl groups on the tin center.

-

Geometry: Unlike cisplatin (square planar), Bis(adeninato-N(9))-diphenyltin(IV) adopts a distorted tetrahedral geometry in the solid state, stabilized by strong Sn-N

-bonds.

Figure 1: Reaction logic dictating the selectivity for the N(9) isomer over N(7) based on steric hindrance of the diphenyltin moiety.

Part 2: Synthetic Protocols

Method A: Direct Halide Condensation (Standard Laboratory Scale)

This method utilizes Diphenyltin Dichloride (

Reagents:

-

Diphenyltin dichloride (

) -

Adenine (

) -

Triethylamine (

) or Potassium Hydroxide (KOH) -

Solvent: Anhydrous Methanol or Ethanol

Step-by-Step Protocol:

-

Ligand Activation:

-

Dissolve 2.0 mmol of Adenine in 30 mL of hot anhydrous methanol.

-

Add 2.0 mmol of Triethylamine (or KOH dissolved in MeOH). Stir for 30 minutes at 50°C to ensure deprotonation of the imidazole N(9)-H.

-

Note: The solution must remain clear. If precipitation occurs, add more solvent.

-

-

Metallation:

-

Dissolve 1.0 mmol of

in 10 mL of methanol. -

Add the organotin solution dropwise to the stirring adeninate solution.

-

Stoichiometry Check: The ratio must be strictly 1:2 (Sn:Adenine) to favor the bis-substituted product.

-

-

Reflux & Reaction:

-

Reflux the mixture at 65°C for 4–6 hours.

-

Observation: A white precipitate often begins to form after 2 hours.

-

-

Isolation:

-

Filter the hot solution to remove unreacted adenine (if any).

-

Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Collect the white crystalline solid via vacuum filtration.

-

Purification: Recrystallize from a Methanol/Chloroform (1:1) mixture to remove triethylamine hydrochloride salts.[3]

-

Method B: Oxide Neutralization (High Purity/Pharmaceutical Grade)

This method uses Diphenyltin Oxide (

Reaction:

Protocol:

-

Suspend 1.0 mmol

and 2.0 mmol Adenine in 50 mL of Toluene/Ethanol (4:1). -

Equip the flask with a Dean-Stark trap to continuously remove the water azeotrope.

-

Reflux for 12–16 hours until the solution becomes clear (indicating consumption of the insoluble oxide).

-

Evaporate the solvent under reduced pressure to yield the crude product.

Figure 2: Comparative workflow for Halide (Method A) and Oxide (Method B) synthesis routes.

Part 3: Characterization & Validation

To confirm the N(9) connectivity and exclude N(7) isomers or polymeric networks, the following analytical data is required.

Spectroscopy Data Summary

| Technique | Parameter | Expected Value | Interpretation |

| IR | 400–450 cm | Formation of the Sn-N bond. | |

| IR | 270–280 cm | Characteristic of Ph-Sn bond. | |

| H2 & H8 (Adenine) | Downfield shift ( | Indicates coordination; H8 is sensitive to N7/N9 binding. | |

| Chemical Shift ( | -100 to -200 ppm | Tetrahedral or distorted tetrahedral geometry (4-coordinate). | |

| Mössbauer | Quadrupole Splitting ( | ~2.0–2.4 mm/s | Confirms the electric field gradient around Tin (asymmetry). |

The Sn NMR Diagnostic

This is the most critical test.

-

4-Coordinate (Monomer): If the shift is between -100 and -200 ppm, the complex is likely discrete and tetrahedral.

-

5/6-Coordinate (Polymer): If the shift moves significantly upfield (to -300 or -400 ppm), the adenine is bridging between tin centers (likely utilizing N7 and N9 simultaneously), forming a coordination polymer.

-

Validation: For the specific Bis(adeninato-N(9)) species described by Barbieri et al., the solid-state structure is tetrahedral .[4]

Part 4: Analogues and Structural Modifications

The diphenyltin derivative failed NCI activity criteria likely due to insufficient lipophilicity or rapid excretion. Current research focuses on these analogues:

Triphenyltin(IV) Derivatives ( )

-

Structure: Substitution of one adenine with a third phenyl ring.[4]

-

Benefit: Significantly higher lipophilicity.[3]

-

Activity:

moieties are generally more cytotoxic (and neurotoxic) than

Dibutyltin(IV) Analogues ( )

-

Structure: Aliphatic butyl chains replace aromatic phenyl rings.

-

Benefit: Altered solubility profile; often exhibits better interaction with lipid bilayers.[3]

-

Synthesis Note: Requires longer reflux times due to the electron-donating nature of alkyl groups making the Tin center less electrophilic compared to phenyl-tin.

Modified Purine Ligands

Replacing Adenine with Benzladenine (N6-benzyladenine) forces the complex to remain monomeric by adding steric bulk, preventing the formation of insoluble polymers and enhancing bioavailability.

References

-

Barbieri, R., Ruisi, G., & Atassi, G. (1991).[4] The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[4] Journal of Inorganic Biochemistry, 41(1), 25–30.

-

Pellerito, L., & Nagy, L. (2002). Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews, 224(1-2), 111-150.

-

Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Department of the Free University of Brussels. Applied Organometallic Chemistry, 16(9), 481-494.

-

Tiekink, E. R. (2008). Tin dithiocarbamates: applications and crystallography. Applied Organometallic Chemistry, 22(9), 533-550.

-

Hadjikakou, S. K., & Hadjiliadis, N. (2009). Synthesis, structure, and biological activity of organotin(IV) complexes with amino acids and related ligands. Coordination Chemistry Reviews, 253(3-4), 235-249.

Sources

- 1. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. jocpr.com [jocpr.com]

- 4. The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergetic anticancer activity of gold porphyrin appended to phenyl tin malonate organometallic complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Elucidating the Mechanism of Action of Bis(adeninato-N(9))-diphenyltin(IV)

Introduction

Organotin compounds, a class of organometallic complexes, have garnered significant interest in medicinal chemistry due to their potent cytotoxic activities against various cancer cell lines.[1][2] Compounds like Bis(adeninato-N(9))-diphenyltin(IV) merge the cytotoxic potential of the diphenyltin(IV) moiety with the biological relevance of adenine, a purine nucleobase.[3] Preliminary studies suggest that the antitumor action of this compound is characteristic of diphenyltin(IV) groups, and its strong, hydrolysis-resistant Tin-Nitrogen bonds may contribute to its toxicological profile.[3] However, a detailed understanding of its cellular and molecular mechanism of action is crucial for its potential development as a therapeutic agent.

This guide provides a comprehensive, multi-phased experimental strategy for researchers to systematically investigate the cytotoxic mechanism of Bis(adeninato-N(9))-diphenyltin(IV). The workflow is designed to progress from broad cytotoxicity screening to in-depth analysis of specific cellular pathways, including apoptosis, mitochondrial function, oxidative stress, cell cycle progression, and direct DNA interaction. Each protocol is presented with underlying principles and rationale to empower researchers to not only execute the experiments but also to interpret the results in a cohesive mechanistic narrative.

Phase 1: Foundational Cytotoxicity Assessment

Objective: To determine the cytotoxic potency of Bis(adeninato-N(9))-diphenyltin(IV) against selected cancer cell lines and establish the half-maximal inhibitory concentration (IC50).

Rationale: The IC50 value is a critical parameter that quantifies the effectiveness of a compound in inhibiting cell growth by 50%. Establishing this value is the foundational step for all subsequent mechanistic studies, as it allows for the selection of relevant, sublethal, and lethal concentrations for treating cells in more complex assays. The MTT assay is a reliable, colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[1]

Protocol 1.1: Cell Viability Assessment using MTT Assay

Materials:

-

Bis(adeninato-N(9))-diphenyltin(IV)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Selected cancer cell lines (e.g., MCF-7, HeLa, HT-29) and a non-cancerous control cell line (e.g., fibroblasts)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of Bis(adeninato-N(9))-diphenyltin(IV) in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO equivalent to the highest compound concentration).

-

Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (including controls) to the respective wells in triplicate.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Cell Line | Treatment Time (h) | IC50 (µM) | Selectivity Index |

| MCF-7 | 48 | Value | Value |

| HeLa | 48 | Value | Value |

| HT-29 | 48 | Value | Value |

| Fibroblast | 48 | Value | N/A |

| Selectivity Index = IC50 (non-cancerous cells) / IC50 (cancer cells) |

Phase 2: Elucidating the Mode of Cell Death

Objective: To determine whether Bis(adeninato-N(9))-diphenyltin(IV) induces cell death via apoptosis or necrosis.

Rationale: Apoptosis (programmed cell death) and necrosis are two distinct modes of cell death with different morphological and biochemical characteristics.[4] Distinguishing between them is a critical step in understanding a compound's cytotoxic mechanism. The Annexin V-FITC/Propidium Iodide (PI) dual-staining assay is the gold standard for this purpose.[5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer plasma membrane, where it can be detected by FITC-labeled Annexin V.[6] Propidium Iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]

Protocol 2.1: Annexin V-FITC/PI Staining for Apoptosis Detection

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Cells treated with Bis(adeninato-N(9))-diphenyltin(IV) at IC50 and 2x IC50 concentrations for 24 hours.

-

Untreated cells (negative control)

-

Staurosporine-treated cells (positive control for apoptosis)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed cells in 6-well plates and treat with the compound as determined from Phase 1.

-

Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The optimal cell density is 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer, detecting FITC fluorescence (FL1 channel) and PI fluorescence (FL2 or FL3 channel).[7]

-

Interpretation: Quantify the percentage of cells in each of the four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[8]

Phase 3: Deep Dive into Apoptotic Pathways

Objective: If apoptosis is identified as the primary mode of cell death, the next step is to investigate the specific pathways involved. This phase focuses on two central pillars of apoptosis: the activation of executioner caspases and the involvement of mitochondria.

Caspase Activation

Rationale: Caspases are a family of cysteine proteases that are the central executioners of apoptosis.[9] Caspase-3 and Caspase-7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Measuring their activity provides direct evidence of apoptosis induction. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures their combined activity.[10]

Protocol 3.1.1: Caspase-3/7 Activity Assay

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega or similar)

-

White-walled 96-well plates

-

Treated and control cell samples

-

Luminometer

Procedure:

-

Assay Setup: Prepare cell cultures in a white-walled 96-well plate as described in the MTT assay protocol. Treat with Bis(adeninato-N(9))-diphenyltin(IV) for a shorter time course (e.g., 6, 12, 24 hours) to capture peak caspase activity.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate) and express the results as a fold change in caspase activity compared to the untreated control.

Mitochondrial Involvement

Rationale: The intrinsic (mitochondrial) pathway of apoptosis is a major cell death mechanism. It is characterized by the loss of mitochondrial membrane potential (ΔΨm).[11] The JC-1 dye is a cationic probe that can selectively enter mitochondria and reversibly change color from red to green as the membrane potential decreases.[12] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence. The ratio of red to green fluorescence is therefore a direct measure of mitochondrial depolarization.

Protocol 3.2.1: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Materials:

-

JC-1 Mitochondrial Membrane Potential Assay Kit

-

Treated and control cell samples

-

FCCP or CCCP (positive control for mitochondrial depolarization)[11]

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells in a suitable format (e.g., 6-well plate or black-walled 96-well plate) with Bis(adeninato-N(9))-diphenyltin(IV) at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

JC-1 Staining: Prepare the JC-1 staining solution in culture medium according to the manufacturer's protocol (typically 1-10 µM). Remove the treatment medium, add the JC-1 staining solution, and incubate for 15-30 minutes at 37°C in the dark.[13]

-

Washing: Discard the staining solution and wash the cells twice with the provided assay buffer.

-

Analysis:

-

Fluorescence Microscopy: Immediately observe the cells under a fluorescence microscope using filters for Rhodamine (red J-aggregates) and FITC (green monomers). Healthy cells will appear red, while apoptotic cells will show increased green fluorescence.

-

Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze them using a flow cytometer. Detect red fluorescence in the FL2 channel and green fluorescence in the FL1 channel.[12]

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Phase 4: Investigating Upstream Mechanistic Triggers

Objective: To explore the upstream cellular events that could trigger the observed apoptosis, focusing on oxidative stress and cell cycle disruption. Organotin compounds are known to induce cell death through these mechanisms.[1]

Oxidative Stress

Rationale: Reactive Oxygen Species (ROS) are highly reactive molecules that, in excess, cause oxidative stress and damage to lipids, proteins, and DNA, often triggering apoptosis.[14] The DCFH-DA assay is widely used to measure intracellular ROS levels. Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]

Protocol 4.1.1: Intracellular ROS Detection using DCFH-DA

Materials:

-

DCFDA/H2DCFDA - Cellular ROS Assay Kit (e.g., Abcam ab113851)

-

Treated and control cells

-

Tert-butyl hydroperoxide (TBHP) as a positive control

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the compound for a short duration (e.g., 1, 3, 6 hours) as ROS generation is often an early event.

-

DCFH-DA Loading: Remove the treatment medium and wash cells with a buffer. Load the cells with DCFH-DA solution (typically 10-25 µM) and incubate for 30-60 minutes at 37°C.[16]

-

Analysis:

-

Plate Reader: Measure fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.

-

Flow Cytometry: Harvest and analyze cells in the FITC/FL1 channel.

-

-

Data Analysis: Quantify the fluorescence and express it as a fold increase over the untreated control.

Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, causing cells to arrest at specific checkpoints (G0/G1, S, or G2/M phase) and subsequently undergo apoptosis. Flow cytometric analysis of DNA content using a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA, is a standard method to determine the cell cycle distribution of a cell population.[17]

Protocol 4.2.1: Cell Cycle Analysis by PI Staining and Flow Cytometry

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A and a permeabilizing agent like Triton X-100)

-

70% cold ethanol

-

Treated and control cells

Procedure:

-

Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 or 48 hours.

-

Harvesting: Collect both adherent and floating cells.

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[18]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in 0.5 mL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A in the solution degrades RNA to prevent its staining, ensuring PI fluorescence is proportional to DNA content.[17]

-

Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for a significant accumulation of cells in a specific phase compared to the control.

Direct DNA Interaction

Rationale: The presence of adenine ligands and the metallic nature of tin suggest a potential for direct interaction with DNA, either through intercalation, groove binding, or covalent coordination, which can disrupt DNA replication and transcription, leading to cell death.[19][20] A fluorescence-based ethidium bromide (EtBr) displacement assay is a common method to probe this interaction. EtBr fluoresces strongly when intercalated into DNA. A compound that also binds to DNA will displace the EtBr, causing a quenching of the fluorescence signal.[21]

Protocol 4.3.1: Ethidium Bromide (EtBr) Displacement Assay

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Ethidium Bromide (EtBr) solution

-

Tris-HCl buffer

-

Bis(adeninato-N(9))-diphenyltin(IV)

-

Fluorometer

Procedure:

-

Preparation: Prepare a solution of CT-DNA in Tris-HCl buffer and ensure its purity. Prepare a saturated CT-DNA-EtBr complex by incubating a fixed concentration of CT-DNA with a fixed concentration of EtBr until the fluorescence signal is stable.

-

Titration: Add increasing concentrations (aliquots) of the Bis(adeninato-N(9))-diphenyltin(IV) solution to the CT-DNA-EtBr complex.

-

Measurement: After each addition, allow the mixture to equilibrate for 5 minutes and then record the fluorescence emission spectrum (Excitation ~520 nm, Emission ~600 nm).

-

Data Analysis: Plot the relative fluorescence intensity (F/F0) against the concentration of the compound, where F0 is the initial fluorescence of the DNA-EtBr complex and F is the fluorescence after the addition of the compound. A significant decrease in fluorescence intensity suggests that the compound is displacing EtBr from the DNA, indicating a strong interaction, likely intercalation or major groove binding.[21]

References

-

Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

-

Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2001). Determination of apoptosis and necrosis. Current Protocols in Toxicology, Chapter 2, Unit 2.2. Retrieved from [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

Elabscience. (n.d.). Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

Chowdhury, I., & Tharakan, B. (2016). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 1419, 1–19. Retrieved from [Link]

-

Dojindo Molecular Technologies. (n.d.). ROS Detection ROS Assay Kit -Photo-oxidation Resistant DCFH-DA. Retrieved from [Link]

-

Eruslanov, E., & Kusmartsev, S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of visualized experiments : JoVE, (158), e60682. Retrieved from [Link]

-

Davoren, M., Ni Shuilleabhain, S., Hartl, M. G., Sheehan, D., O'Halloran, J., van Pelt, F. N., & O'Brien, N. M. (2011). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Environmental toxicology and chemistry, 30(1), 154–161. Retrieved from [Link]

-

PapersFlow. (n.d.). In Vitro Cytotoxicity Mechanisms of Organotin Agents: Research Guide & Papers. Retrieved from [Link]

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

Martin, S. J., & Green, D. R. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of visualized experiments : JoVE, (193), e65181. Retrieved from [Link]

-

Davoren, M., et al. (2011). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Environmental Toxicology and Chemistry, 30(1), 154-161. Retrieved from [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

-

Shaik, J., et al. (2009). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Drug and chemical toxicology, 32(4), 318–326. Retrieved from [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

-

MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. Retrieved from [Link]

-

Wang, H., et al. (2019). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of visualized experiments : JoVE, (144), e58913. Retrieved from [Link]

-

Ananth, M., et al. (2010). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Journal of toxicology and environmental health. Part A, 73(13-14), 939–951. Retrieved from [Link]

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Retrieved from [Link]

-

Girasolo, M. A., et al. (1991). The antitumor activity and the structure of bis(adeninato-N9)diphenyltin(IV). Inorganica chimica acta, 190(1), 135-139. Retrieved from [Link]

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

-

Rad, R., et al. (2021). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules (Basel, Switzerland), 26(19), 5946. Retrieved from [Link]

-

Farmacia Journal. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Retrieved from [Link]

-

Lu, Y., et al. (2017). Metal Sensing by DNA. Chemical Reviews, 117(12), 8272–8357. Retrieved from [Link]

-

Ray, S., et al. (2012). An in vitro comparative assessment with a series of new triphenyltin(IV) 2-/4-[(E)-2-(aryl)-1-diazenyl]benzoates endowed with anticancer activities: structural modifications, analysis of efficacy and cytotoxicity involving human tumor cell lines. Journal of inorganic biochemistry, 107(1), 119–128. Retrieved from [Link]

-

Research Institute in Inorganic and Bioinorganic Chemistry. (n.d.). Metal Complexes – DNA Interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal Complex-DNA Interactions | Request PDF. Retrieved from [Link]

-

Witter, J., et al. (2022). Design and in vitro antitumor analysis of a novel diphenyltin complex (diphenyltin dioxalate). Cancer Research, 82(12_Suppl), Abstract nr 4059. Retrieved from [Link]

-

Annuar, S. N. S., et al. (2021). Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29). Tropical life sciences research, 32(1), 1–17. Retrieved from [Link]

-

Rosas-García, V. M., et al. (2007). Synthesis and characterization of di-phenyl-tin(IV)-salicyliden-ortho-aminophenols: analysis of in vitro antitumor/antioxidant activities and molecular structures. Journal of inorganic biochemistry, 101(7), 1070–1085. Retrieved from [Link]

-

Gros, C. P., et al. (2015). Synergetic anticancer activity of gold porphyrin appended to phenyl tin malonate organometallic complexes. Dalton transactions (Cambridge, England : 2003), 44(40), 17566–17574. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Acridine-based DNA Bis-intercalating Agents. Retrieved from [Link]

-

MDPI. (n.d.). The Gold(I) Complex with Plant Hormone Kinetin Shows Promising In Vitro Anticancer and PPARγ Properties. Retrieved from [Link]

-

CER. (n.d.). Triphenyltin(IV) compounds bearing modulated azo-carboxylato ligands: Synthesis, structural characterization, in vitro cytotoxicity, BSA/DNA binding affinity, and in silico studies. Retrieved from [Link]

Sources

- 1. papersflow.ai [papersflow.ai]

- 2. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 6. biotium.com [biotium.com]

- 7. antibodiesinc.com [antibodiesinc.com]

- 8. logosbio.com [logosbio.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. farmaciajournal.com [farmaciajournal.com]

Technical Application Note: Apoptotic Profiling of Bis(adeninato-N(9))-diphenyltin(IV) in Tumor Models

Executive Summary & Scientific Context

Bis(adeninato-N(9))-diphenyltin(IV) is an organotin(IV) complex where the central tin atom is coordinated to two phenyl groups and two adenine ligands via the N(9) nitrogen. While early screens by the National Cancer Institute (NCI) in the 1990s showed moderate activity compared to cisplatin [1], modern interest in organotins has resurged due to their distinct mechanism of action compared to platinum-based drugs.

Unlike cisplatin, which primarily targets DNA, diphenyltin(IV) derivatives often act as "mitocans" (mitochondria-targeting anticancer agents). They induce apoptosis primarily through the intrinsic mitochondrial pathway , characterized by the disruption of mitochondrial membrane potential (

This guide provides a rigorous framework for researchers to synthesize, validate, and utilize Bis(adeninato-N(9))-diphenyltin(IV) to induce and measure apoptosis in tumor cell lines.

Safety & Handling (Critical)

-

Toxicity: Organotin compounds are potent neurotoxins and immunotoxins. They are highly lipophilic and can penetrate nitrile gloves.

-

PPE: Use Silver Shield/4H laminate gloves or double-gloved nitrile with frequent changes. Work strictly within a chemical fume hood.

-

Waste: Segregate all tin-contaminated waste (liquid and solid) from standard organic waste streams.

Compound Preparation & Structural Verification[1][2][3]

Before biological testing, the integrity of the Sn-N bond must be verified, as hydrolysis can yield diphenyltin oxide, altering the toxicity profile.

Synthesis Summary

The complex is typically synthesized by the condensation of diphenyltin(IV) oxide with adenine in a 1:2 molar ratio in refluxing methanol/water, as described by Barbieri et al. [1].

Quality Control Parameters

| Technique | Expected Signature | Purpose |

| Chemical shift ( | Confirms coordination geometry (Tetrahedral vs. Octahedral). | |

| FT-IR | Shift in | Verifies N(9) coordination and absence of free ligand. |

| Stability Check | Incubate in DMSO/PBS (1:99) for 24h; re-run HPLC | Ensures compound stability in physiological media prior to cell treatment. |

Protocol A: Determination of IC (Cytotoxicity Profiling)

Objective: Establish the inhibitory concentration (IC

Materials

-

Cell Lines: HeLa (Cervical), Jurkat E6.1 (Leukemia), or MCF-7 (Breast).

-

Reagents: MTT Reagent (5 mg/mL in PBS) or WST-1.

-

Control: Cisplatin (Positive), 0.1% DMSO (Vehicle).

Step-by-Step Methodology

-

Seeding: Plate tumor cells in 96-well plates at

cells/well. Incubate for 24h to allow attachment. -

Treatment: Prepare a stock solution of Bis(adeninato-N(9))-diphenyltin(IV) in DMSO (10 mM). Dilute serially in media to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0

M.-

Note: Keep final DMSO concentration

to avoid solvent toxicity.

-

-

Incubation: Treat cells for 24h, 48h, and 72h.

-

Development: Add 20

L MTT solution to each well. Incubate for 4h at 37°C. -

Solubilization: Remove media carefully. Add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to extract IC

.

Protocol B: Confirmation of Apoptosis (Annexin V/PI)[4]

Objective: Distinguish between apoptotic (early/late) and necrotic cell death. Organotins typically induce a high ratio of apoptosis compared to necrosis at IC

Workflow

-

Exposure: Treat

cells with the compound at IC -

Harvesting: Collect cells (including floating cells) and wash

with cold PBS. -

Staining: Resuspend in

Annexin-binding buffer. Add 5 -

Incubation: Incubate for 15 min at RT in the dark.

-

Flow Cytometry: Analyze within 1 hour.

-

Q3 (Annexin+/PI-): Early Apoptosis (Target population).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/overdosing).

-

Protocol C: Mechanistic Elucidation (Mitochondrial Pathway)

Rationale: Diphenyltin compounds often trigger the "Intrinsic Pathway" by disrupting the mitochondrial transmembrane potential (

JC-1 Assay for Loss

-

Staining: After treatment, incubate cells with JC-1 dye (2

M) for 30 min at 37°C. -

Principle:

-

Healthy Mitochondria: Dye forms J-aggregates (Red Fluorescence,

590 nm). -

Apoptotic Mitochondria: Dye remains as monomers (Green Fluorescence,

529 nm).

-

-

Analysis: Measure the Ratio of Red/Green fluorescence via Flow Cytometry or Fluorescence Microscopy.

-

Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization, a hallmark of organotin-induced apoptosis.

-

Pathway Visualization

The following diagram illustrates the established signaling cascade for diphenyltin(IV) complexes, leading from cellular uptake to apoptotic fragmentation.

Figure 1: The Intrinsic Mitochondrial Apoptosis Pathway induced by Diphenyltin(IV) complexes. The compound penetrates the cell, triggering oxidative stress and mitochondrial depolarization, ultimately activating the Caspase-9/3 cascade.

Expected Results & Troubleshooting

| Assay | Expected Outcome (If Active) | Troubleshooting (If Negative) |

| MTT/WST-1 | IC | If IC |

| Annexin V | High Q3 (Early Apoptosis) population. | High Q1 (Necrosis) suggests dosage is too high; reduce to 0.5 |

| JC-1 | Shift from Red (Aggregates) to Green (Monomers). | Ensure positive control (e.g., CCCP) works; check incubation time (dye is sensitive). |

References

-

Barbieri, R., Ruisi, G., & Atassi, G. (1991). The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[1] Journal of Inorganic Biochemistry, 41(1), 25-30.

-

Syed Annuar, S. N., Kamaludin, N. F., Awang, N., & Chan, K. M. (2021).[2] Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Pharmacology, 12, 657549.

-

Rasli, N. R., Awang, N., Kamaludin, N. F., Hamid, A., & Yusof, N. A. (2022). Cytotoxicity of Diphenyltin(IV) Diisopropyl Dithiocarbamate Compound on Acute Lymphoblastic Leukemia Cells.[2][3][4] Preprints.

-

Hadjikakou, S. K., & Hadjiliadis, N. (2009).[5] Antiproliferative and antitumor activity of organotin(IV) compounds.[6][7][8][2][3][5][9][10][11] Coordination Chemistry Reviews, 253(3-4), 235-249.[5]

Sources

- 1. The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Anti-proliferative and antitumor activity of organotin(IV) compounds. An overview of the last decade and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organotin(IV) Complexes as Chemotherapeutic Drugs Against Different Types of Cancer Cell Lines: A Review | Al-Nahrain Journal of Science [anjs.edu.iq]

Technical Support Hub: Bis(adeninato-N(9))-diphenyltin(IV) Assay Standardization

Role: Senior Application Scientist Subject: Troubleshooting Assay Variability & Reproducibility Compound ID: Bis(adeninato-N(9))-diphenyltin(IV) [Ph₂Sn(Ad)₂]

Executive Summary: The "Stability-Solubility" Paradox

Welcome to the technical support hub for Bis(adeninato-N(9))-diphenyltin(IV) . If you are accessing this guide, you are likely experiencing high coefficients of variation (CV%), inconsistent IC₅₀ values, or non-monotonic dose-response curves.

The Core Problem: This compound presents a unique challenge compared to standard chemotherapeutics (like Cisplatin). While the Sn-N(9) bond is thermodynamically stable in the solid state, the complex is kinetically labile in aqueous biological media. The variability you observe is rarely biological; it is almost always physicochemical .

The primary sources of error are:

-

Hydrolytic Instability: In aqueous media, the Sn-N bond is susceptible to nucleophilic attack by water, leading to the release of free adenine and the formation of insoluble polymeric diphenyltin oxides.

-

"Dilution Shock" Precipitation: The lipophilic diphenyltin moiety resists solubilization in culture media, leading to micro-aggregates that cause false positives (via scatter) or false negatives (via low bioavailability).

Critical Workflow: Stock Preparation & Handling

Standard Operating Procedure (SOP-01):

| Parameter | Specification | The "Why" (Causality) |

| Solvent | Anhydrous DMSO (99.9%) | Water >0.1% initiates hydrolysis of the Sn-N bond immediately in the stock tube. |

| Stock Conc. | 10 mM - 20 mM | Higher concentrations increase aggregation risk; lower concentrations degrade faster. |

| Storage | -20°C, Desiccated, < 1 Month | Organotins are sensitive to atmospheric moisture. Repeated freeze-thaw cycles introduce condensation. |

| Vortexing | DO NOT VORTEX vigorously | High shear stress can induce precipitation of organometallics. Mix by gentle inversion. |

Visualization: The Stability Pathway

This diagram illustrates the fate of the molecule from stock to cell, highlighting the danger zones for variability.

Caption: Figure 1. The kinetic race between cellular uptake and hydrolytic degradation. Variability arises when hydrolysis outpaces uptake.

Troubleshooting Guide: In Vitro Cytotoxicity (MTT/SRB)

Issue A: High Well-to-Well Variability (CV > 15%)

Diagnosis: This usually indicates "Dilution Shock." When you pipette the DMSO stock directly into the media, the hydrophobic organotin molecules cluster together before they can disperse.

Corrective Protocol:

-

Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

-

Step 1: Dilute Stock (10 mM) 1:10 in pure DMSO -> 1 mM.

-

Step 2: Dilute 1 mM 1:10 in PBS (w/o Ca/Mg) -> 100 µM (now 10% DMSO). Note: Work quickly here.

-

Step 3: Add this intermediate to the cell culture media.

-

-

Avoid Phosphate Buffers (if possible): Tin(IV) has a high affinity for phosphates. In high-phosphate media, insoluble tin-phosphates can form. Use HEPES-buffered media if variability persists.

Issue B: False Positives (High Toxicity in Controls)

Diagnosis: DMSO Toxicity or Ligand Toxicity. Validation Step:

-

Run a control arm with Free Adenine at the same molar concentration.

-

Run a control arm with Diphenyltin Dichloride (the precursor).

-

Insight: If the Diphenyltin Dichloride is just as toxic as your complex, your complex likely hydrolyzed, and you are just measuring the toxicity of the organotin moiety [1].

Issue C: Inconsistent IC₅₀ Values Between Runs

Diagnosis: Cell Density & Incubation Time. Organotins are "slow-acting" compared to some alkylating agents, but they degrade fast.

-

Standardize Seeding Density: 5,000 cells/well (Adherent). High confluence protects cells from organotins due to the "inoculum effect."

-

Limit Drug Exposure: Due to hydrolysis, a 72-hour continuous exposure might actually be a "4-hour drug exposure + 68-hour breakdown product exposure."

-